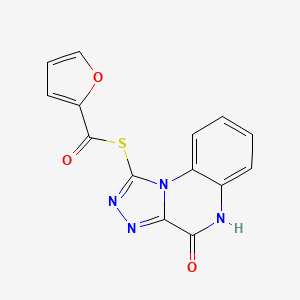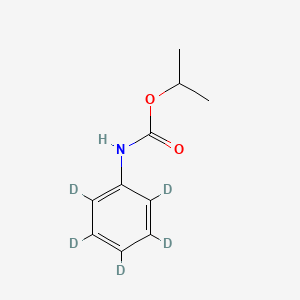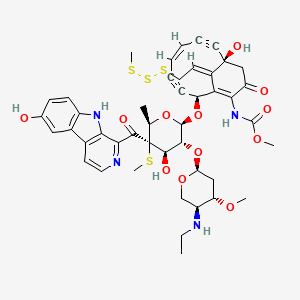
Shishijimicin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shishijimicin C ist ein neuartiger Antitumorwirkstoff, der aus dem marinen Organismus Didemnum proliferum isoliert wurde. Er gehört zur Familie der Enediyne-Antibiotika, die für ihre starken zytotoxischen Eigenschaften bekannt sind. This compound zeigt eine hohe zytotoxische Wirkung und ist damit ein vielversprechender Kandidat für die Krebstherapie .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Totalsynthese von Shishijimicin C umfasst mehrere komplexe Schritte. Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten wie Tetronsäure, die einer Ketalisierung und anschliessenden Reduktion unterzogen wird. Die asymmetrische Addition eines Anions, das von MEMO-Allyl abgeleitet ist, und ein selektiver Schutz führen zu weiteren Zwischenprodukten. Die Swern-Oxidation zum Aldehyd und die Oximbildung bereiten die Bühne für eine intramolekulare dipolare Cycloaddition, die zu dem gewünschten Produkt mit hoher Diastereokontrolle führt .
Industrielle Produktionsverfahren
Derzeit gibt es keine etablierten industriellen Produktionsverfahren für this compound aufgrund seiner komplexen Struktur und der Seltenheit seiner natürlichen Quelle. Die Synthese wird hauptsächlich in Forschungslaboren für experimentelle und klinische Studien durchgeführt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Shishijimicin C unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Swern-Oxidation wird verwendet, um Aldehyde in Oxime zu überführen.
Reduktion: Reduktion von Ketonen und Aldehyden zu Alkoholen.
Substitution: Bildung von Trisulfiden und Glykosidierungsreaktionen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind:
- Ethylenglykol und Diisobutylaluminiumhydrid zur Reduktion.
- Swern-Oxidationsreagenzien zur Aldehyd-Oxidation.
- Lithium (3Z)-3-Hexen-1,5-diyne Triisopropylsilylchlorid mit Knochel-Salz für Kupplungsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die schliesslich zur Bildung von this compound führen. Diese Zwischenprodukte sind entscheidend für die erfolgreiche Synthese der endgültigen Verbindung .
Wissenschaftliche Forschungsanwendungen
Shishijimicin C hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung komplexer organischer Synthesen und Reaktionsmechanismen.
Biologie: Untersuchung seiner starken zytotoxischen Wirkung auf Krebszellen, wodurch es zu einem wertvollen Werkzeug für die Krebsforschung wird.
Medizin: Potenzielles Einsatzgebiet bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die zielgerichtete Krebstherapie.
Industrie: Obwohl es noch nicht industriell hergestellt wird, tragen seine Syntheseverfahren zu Fortschritten in der synthetischen Chemie bei
Wirkmechanismus
This compound entfaltet seine Wirkung durch Spaltung von DNA, was zum Zelltod führt. Es enthält eine Alkingruppe, die mit Molekülen, die Azidgruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) eingehen kann. Diese Reaktion ist entscheidend für seine zytotoxische Aktivität. Die Verbindung zielt auf Krebszellen ab, indem sie in die DNA interkaliert und Doppelstrangbrüche verursacht, was letztendlich zur Apoptose führt .
Wirkmechanismus
Shishijimicin C exerts its effects by cleaving DNA, leading to cell death. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups. This reaction is crucial for its cytotoxic activity. The compound targets cancer cells by intercalating into DNA and causing double-strand breaks, ultimately leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Shishijimicin C ähnelt anderen Enediyne-Antibiotika, wie z. B.:
Calicheamicin: Bekannt für seine starken DNA-spaltenden Eigenschaften und seine Verwendung in ADCs.
Esperamicin: Ein weiteres Enediyne-Antibiotikum mit ähnlichen zytotoxischen Wirkungen.
Namenamicin: Teilt strukturelle Ähnlichkeiten und zytotoxische Eigenschaften mit this compound.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Molekülstruktur und des Vorhandenseins einer Alkingruppe, die einzigartige chemische Reaktionen und starke zytotoxische Wirkungen ermöglicht. Seine Fähigkeit, CuAAc-Reaktionen einzugehen, macht es zu einem wertvollen Werkzeug für die zielgerichtete Krebstherapie .
Eigenschaften
Molekularformel |
C45H50N4O12S4 |
|---|---|
Molekulargewicht |
967.2 g/mol |
IUPAC-Name |
methyl N-[(1R,4Z,8S,13E)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16+/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1 |
InChI-Schlüssel |
MFKZOPIAQKMURV-DIKVFDHFSA-N |
Isomerische SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Kanonische SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
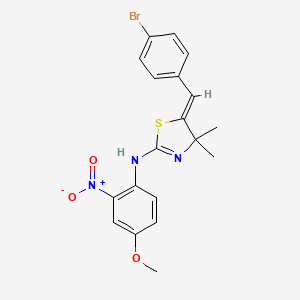
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

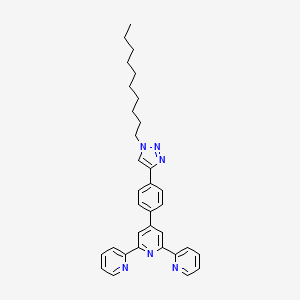


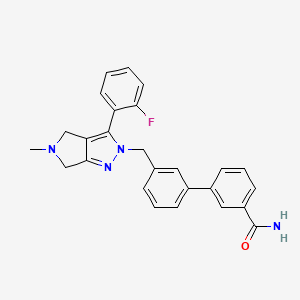
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
